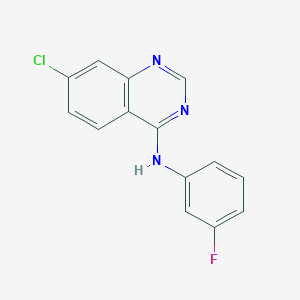

7-氯-N-(3-氟苯基)喹唑啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

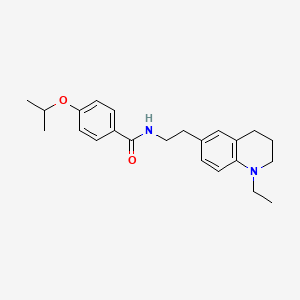

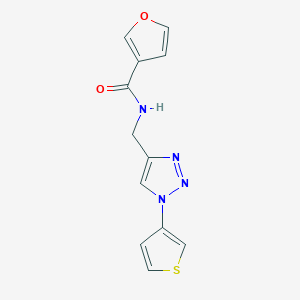

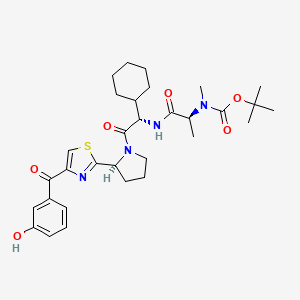

7-chloro-N-(3-fluorophenyl)quinazolin-4-amine is a synthetic intermediate used in the synthesis of various pharmaceutical compounds . It is a part of the quinazoline family, which is known for its wide range of biological properties .

Synthesis Analysis

The synthesis of 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine involves a three-step process from readily available starting materials . The process includes the synthesis, isolation, and characterization of novel intermediates, which are then applied in the alkylation step for the final synthesis . The protocol has been reported to yield excellent results over conventional synthetic methodologies .Molecular Structure Analysis

The molecular structure of 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine is characterized by the presence of a quinazoline ring, a benzene ring, and a morpholine ring . The quinazoline and benzene rings are nearly coplanar, while the morpholine ring is almost perpendicular to the quinazoline ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine include the alkylation step . The isolation of intermediates in the process effectively replaces high boiling solvents with low boiling ones and eliminates the base from the reaction .科学研究应用

Cancer Treatment: EGFR Inhibition

Gefitinib is a selective epidermal growth factor receptor (EGFR) inhibitor. It specifically targets EGFR tyrosine kinase, which is overexpressed in various cancers, including non-small cell lung carcinoma (NSCLC). By inhibiting EGFR signaling, gefitinib suppresses tumor growth and metastasis. It has been approved for third-line treatment in chemoresistant NSCLC patients .

Tyrosine Kinase Inhibitors (TKIs)

As a member of the aminoquinazoline family, gefitinib serves as a tyrosine kinase inhibitor. TKIs modulate growth factor signaling pathways, making them valuable in cancer therapy. Gefitinib’s core moiety contributes to its efficacy against EGFR-driven malignancies .

Central Nervous System Disorders

The synthesis methodologies used for gefitinib have broader applications. For instance, they enable the creation of drugs acting on the central nervous system. Notable examples include methaqualone, mebroqualone, mecloqualone, piriquialone, and diproqualone .

Antimalarial and Antitumor Properties

The 4(3H)-quinazolinone scaffold, to which gefitinib belongs, exhibits diverse pharmacological activities. These include antimalarial and antitumor effects. Researchers continue to explore its potential in these areas .

α-Glucosidase Inhibition

Derivatives of quinazolinone, including gefitinib, have demonstrated α-glucosidase inhibitory activity. For instance, 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one exhibit promising inhibitory effects on α-glucosidase .

Drug Synthesis and Development

Gefitinib’s improved synthesis protocol, involving novel intermediates, contributes to drug development. The process replaces high boiling solvents with low boiling ones, enhancing cost-effectiveness and stability. Characterization techniques such as NMR, mass spectroscopy, DSC, and XRPD validate the intermediates .

未来方向

Quinazoline derivatives, including 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine, have shown promise in the field of cancer treatment . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . This suggests a promising future direction for the research and development of 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine and related compounds.

属性

IUPAC Name |

7-chloro-N-(3-fluorophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN3/c15-9-4-5-12-13(6-9)17-8-18-14(12)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNCIQDDNNXGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=NC=NC3=C2C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-(3-fluorophenyl)quinazolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B2715124.png)

![4-acetyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2715132.png)

![1-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B2715139.png)

![N-Ethyl-N-[2-[4-(2-methylbenzimidazol-1-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2715141.png)

![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2715142.png)